molecular formula C16H17NO3 B4437739 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4437739
M. Wt: 271.31 g/mol
InChI Key: AWVAXWBQUWNRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as methoxydine, is a chemical compound with potential applications in scientific research. This compound is a derivative of the quinolinedione family, which has been extensively studied for its pharmacological properties. In

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body. For example, in neuroscience, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. In cancer research, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been reported to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects
Methoxydine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been reported to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. In cancer research, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to induce the accumulation of ubiquitinated proteins, which can lead to the activation of the apoptotic pathway. In infectious diseases, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is required for viral replication.

Advantages and Limitations for Lab Experiments

Methoxydine has several advantages as a research tool. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing significant harm to cells or tissues. However, there are also some limitations to the use of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments. For example, the compound may have low solubility in water, which can make it difficult to prepare solutions at high concentrations. Additionally, the mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One potential area of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, which could lead to the discovery of new drug targets. Additionally, the therapeutic potential of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in other fields such as cardiovascular disease and autoimmune disorders could be explored. Overall, the study of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has the potential to contribute to the development of new treatments for a wide range of diseases.

Scientific Research Applications

Methoxydine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In cancer research, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been reported to have anti-tumor properties and can induce apoptosis in cancer cells. In infectious diseases, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to have antiviral properties and can inhibit the replication of the human immunodeficiency virus (HIV).

properties

IUPAC Name

4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-20-11-7-5-10(6-8-11)12-9-15(19)17-13-3-2-4-14(18)16(12)13/h5-8,12H,2-4,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVAXWBQUWNRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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